2'-O-(2-Methoxyethyl)adenosine is a modified nucleoside that has garnered attention for its potential applications in the field of molecular biology and medicinal chemistry. This compound is characterized by the addition of a 2-methoxyethyl group at the 2' position of the ribose sugar moiety of adenosine. Such modifications are known to enhance the stability and affinity of oligonucleotides, making them valuable in therapeutic contexts, particularly in antisense oligonucleotide development.
The compound is derived from adenosine, a naturally occurring nucleoside, through specific chemical modifications. Its synthesis has been explored in various patents and scientific studies, highlighting methods that utilize alkylation reactions to introduce the methoxyethyl group effectively.
2'-O-(2-Methoxyethyl)adenosine falls under the category of nucleoside analogs. These compounds are widely studied for their roles in improving the properties of oligonucleotides, particularly regarding their resistance to nucleases and enhanced binding affinity to target RNA.
The synthesis of 2'-O-(2-Methoxyethyl)adenosine typically involves alkylation reactions where adenosine or its derivatives are treated with alkylating agents in the presence of a base. Commonly used alkylating reagents include 1-methanesulfonyloxy-2-methoxyethane, which allows for selective modification at the 2' position.
The resulting product can then be purified using techniques such as silica gel chromatography to achieve high purity levels suitable for research applications .
The molecular structure of 2'-O-(2-Methoxyethyl)adenosine consists of an adenosine base attached to a ribose sugar, which is further modified by a methoxyethyl group at the 2' position. This modification alters both steric and electronic properties, enhancing its stability against enzymatic degradation.
The primary reaction involving 2'-O-(2-Methoxyethyl)adenosine is its formation through alkylation. This reaction is characterized by:
Under mild heating conditions, various bases can be employed to promote this reaction. The choice of base can significantly influence the yield and purity of the final product .
The mechanism by which 2'-O-(2-Methoxyethyl)adenosine exerts its effects primarily relates to its incorporation into oligonucleotides. The modified nucleoside enhances binding affinity to complementary RNA sequences while providing resistance against nucleolytic degradation.
Studies have shown that oligonucleotides containing this modification exhibit improved stability in biological environments, making them less susceptible to breakdown by cellular enzymes .
Relevant analyses indicate that these properties contribute significantly to its utility in research and therapeutic applications .
2'-O-(2-Methoxyethyl)adenosine is primarily utilized in:
2'-O-(2-Methoxyethyl)adenosine (2'-MOE-A) represents a cornerstone of nucleic acid medicinal chemistry, characterized by a 2'-sugar modification where a methoxyethyl group replaces the standard hydroxyl moiety. This structural alteration confers distinct biophysical properties—including enhanced nuclease resistance and improved RNA-binding affinity—critical for therapeutic oligonucleotide applications [4] [9]. As a synthetic adenosine derivative (molecular formula C₁₃H₁₉N₅O₅; molecular weight 325.32 g/mol), it serves as a key building block in antisense oligonucleotide (ASO) synthesis [3] [10]. The modification’s versatility enables its incorporation at terminal ("wing") or internal positions within oligonucleotides, facilitating tailored pharmacological profiles [3].
The development of 2'-MOE modifications emerged from systematic efforts to overcome limitations of first-generation antisense oligonucleotides, particularly their susceptibility to nucleases and inadequate target binding. Initial synthetic routes, reported in the early 2000s, employed alkylation strategies using 1-methanesulfonyloxy-2-methoxyethane as the key alkylating agent. Early methodologies faced challenges in regioselectivity and yield, often producing undesirable N-alkylated byproducts alongside the desired 2'-O-alkylated adenosine [2] [8] [9].
A significant advancement came with optimized protocols using dimethylsulfoxide (DMSO) as the reaction solvent and strong bases (t-BuOK, KOH, or NaH) under mild heating (50–60°C). This approach markedly improved regioselectivity for the 2'-oxygen position and reduced side reactions. For example, Grigorii Sivets' 2007 study demonstrated that alkylating adenosine or 2-aminoadenosine under these conditions yielded 2'-O-MOE-purine derivatives with higher purity and efficiency [2] [8]. Subsequent innovations focused on purification techniques, such as silica gel chromatography with mixed solvents (e.g., chloroform/methanol), to isolate high-purity 2'-MOE-A (>95%) [6] [9]. Patent CN102532228A further detailed crystallization methods using polar solvents like ethanol or acetonitrile to remove residual impurities, solidifying scalable production [6].
Table 1: Evolution of 2'-O-Methoxyethyladenosine Synthesis Methods
Period | Key Approach | Reagents/Conditions | Improvements |
---|---|---|---|
Early Methods (Pre-2000) | Non-aqueous alkylation | Alkyl halides, aqueous NaOH | Low regioselectivity, N-alkylation byproducts |
Optimized Phase (2000s) | DMSO-based alkylation | 1-Methanesulfonyloxy-2-methoxyethane, t-BuOK/KOH/NaH, 50–60°C | Enhanced 2'-O selectivity, reduced side reactions |
Modern Purification | Chromatography & crystallization | Silica gel (CHCl₃:MeOH), ethanol/ACN recrystallization | >95% purity, scalable yields |
2'-MOE-A is integral to designing advanced antisense therapeutics, primarily due to two synergistic properties: 1) Nuclease Resistance: The 2'-MOE side chain sterically shields the adjacent phosphodiester bond from endo- and exonuclease cleavage. Pharmacokinetic studies in rats demonstrated that MOE-modified oligonucleotides exhibit >100-fold longer half-lives than unmodified counterparts, enabling less frequent dosing [5] [7] [10]. 2) Hybridization Affinity: The methoxyethyl group constrains the ribose in a C3'-endo conformation, mimicking the sugar pucker of RNA. This preorganization enhances Watson-Crick binding to complementary RNA sequences, increasing melting temperatures (Tm) by ~1–3°C per modification compared to DNA–RNA duplexes [7] [10].
These properties are exploited in "gapmer" designs, where 2'-MOE-A (and other 2'-MOE nucleotides) form stabilizing "wings" flanking a central DNA "gap". The DNA gap recruits RNase H1 to cleave target mRNA, while the 2'-MOE wings protect the oligonucleotide from degradation. FDA-approved drugs like Nusinersen (Spinraza®) for spinal muscular atrophy utilize this architecture, incorporating 2'-MOE-A residues in their wings to ensure prolonged tissue exposure and robust target engagement [3] [5]. Structural analyses reveal that the methoxyethyl group projects into the minor groove, forming hydration networks that further stabilize duplex formation [7]. Beyond gapmers, 2'-MOE-A is used in steric-blocking oligonucleotides for splice-switching applications, where its high affinity displaces spliceosome components without eliciting RNase H activity [10].
Table 2: Biophysical and Functional Properties of 2'-O-(2-Methoxyethyl)adenosine in Oligonucleotides
Property | Impact on Oligonucleotide Function | Therapeutic Advantage |
---|---|---|
Nuclease resistance | Reduces degradation by serum/tissue nucleases | Extended half-life (e.g., weeks in humans) |
RNA-binding affinity | Increases duplex stability (ΔTm +1–3°C/mod) | Improved target silencing at lower doses |
Solubility | Moderate solubility in DMSO (~50 mg/mL) | Facilitates formulation |
Conformational preorganization | Locks sugar in RNA-like C3'-endo conformation | Enhances specificity for complementary RNA |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9